molecular formula C7H5NS B030561 Benzothiazole-d4 CAS No. 194423-51-3

Benzothiazole-d4

Cat. No.: B030561
CAS No.: 194423-51-3
M. Wt: 139.21 g/mol
InChI Key: IOJUPLGTWVMSFF-RHQRLBAQSA-N
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Description

Benzothiazole-d4 is a deuterated derivative of benzothiazole, an aromatic heterocyclic compound. The deuterium atoms replace the hydrogen atoms in the benzothiazole structure, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. Benzothiazole itself is known for its presence in various natural and synthetic products, including pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to interact with a variety of targets, contributing to their wide range of biological activities . They have been reported to inhibit several enzymes, including dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . In addition, benzothiazole derivatives have been found to inhibit BCL-2, a key enzyme involved in apoptosis .

Mode of Action

The mode of action of benzothiazole derivatives varies depending on the specific derivative and its target. For example, some benzothiazole derivatives have been found to exhibit antibacterial activity by inhibiting key enzymes involved in bacterial growth and replication . Other benzothiazole derivatives have been found to inhibit BCL-2, thereby inducing apoptosis in cancer cells . The specific interactions between benzothiazole derivatives and their targets are still under investigation.

Biochemical Pathways

Benzothiazole derivatives can affect various biochemical pathways due to their ability to interact with multiple targets. For instance, by inhibiting BCL-2, benzothiazole derivatives can disrupt the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family, leading to dysregulation of apoptosis in affected cells . This can lead to cell death, which is particularly beneficial in the context of cancer treatment.

Pharmacokinetics

It is excreted to the kidney and is promptly absorbed, reaching high plasma concentrations within 1–2 hours, with a half-life of 6–8 hours .

Result of Action

The result of the action of benzothiazole derivatives can vary depending on the specific compound and its target. For example, benzothiazole derivatives that inhibit BCL-2 can induce apoptosis in cancer cells, potentially leading to a reduction in tumor size . On the other hand, benzothiazole derivatives that inhibit key enzymes in bacteria can exhibit antibacterial activity, potentially leading to the eradication of bacterial infections .

Action Environment

The action of benzothiazole derivatives can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the stability and efficacy of these compounds. Moreover, the pH and temperature of the environment can also influence the activity of benzothiazole derivatives

Biochemical Analysis

Biochemical Properties

Benzothiazole-d4 plays a significant role in biochemical reactions, particularly in the context of cancer pathogenesis and drug resistance . It interacts with key enzymes such as BCL-2, a family of enzymes that plays a crucial role in apoptosis . Disruption in the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family can lead to dysregulation of apoptosis in affected cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the proliferation of certain cancer cells and decrease the activity of inflammatory factors IL-6 and TNF-α .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit the BCL-2 family of proteins, key regulators of the mitochondrial apoptotic pathway .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that it significantly inhibits the proliferation of cancer cells at certain doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzothiazole-d4 can be synthesized through several methods. One common approach involves the deuteration of benzothiazole using deuterium gas or deuterated reagents. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and deuterium gas in controlled environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzothiazole-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzothiazole-d4 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Benzothiazole-d4:

This compound stands out due to its unique properties and wide range of applications in scientific research, making it a valuable compound in various fields.

Biological Activity

Benzothiazole-d4 is a deuterated derivative of benzothiazole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Overview of Benzothiazole Compounds

Benzothiazoles are heterocyclic compounds that contain both nitrogen and sulfur atoms. They have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including:

  • Anticancer : Various benzothiazole derivatives have shown promising anticancer properties by inhibiting cell proliferation in different cancer cell lines.
  • Anti-inflammatory : Some compounds exhibit anti-inflammatory effects by modulating cytokine levels.
  • Neuroprotective : Certain derivatives are being investigated for their potential in treating neurodegenerative diseases.
  • Antimicrobial : Benzothiazoles have demonstrated antibacterial and antifungal activities.

The structural modifications of benzothiazole can enhance these biological activities, making them attractive candidates for drug development.

Anticancer Activity

Research has demonstrated that benzothiazole derivatives can significantly inhibit the proliferation of various cancer cell lines. For instance, a study synthesized several benzothiazole compounds and assessed their effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines using the MTT assay. Notably, compound B7 exhibited:

  • Inhibition of Proliferation : B7 significantly reduced the proliferation rates of A431, A549, and H1299 cells.
  • Induction of Apoptosis : Flow cytometry analyses revealed that B7 induced apoptosis in these cancer cells.
  • Cytokine Modulation : The compound decreased the levels of inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophages, indicating its potential dual role as an anticancer and anti-inflammatory agent .

Table 1: Summary of Anticancer Activities of this compound Derivatives

CompoundCell LineIC50 (µM)Apoptosis InductionCytokine Modulation
B7A4311.5YesDecreased IL-6, TNF-α
B7A5492.0YesDecreased IL-6, TNF-α
B7H12991.8YesDecreased IL-6, TNF-α

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. A series of analogues were evaluated for their ability to target the dopamine D4 receptor (D4R), which is implicated in various neuropsychiatric disorders. Compounds showed high binding affinity (Ki ≤ 6.87 nM) and selectivity over other D2-like receptors, suggesting potential therapeutic applications in conditions such as substance use disorders .

Case Studies

  • Neurodegenerative Disease Models :
    • In animal models of Parkinson's disease (PD), certain benzothiazole derivatives demonstrated significant neuroprotection by reducing neuroinflammation and oxidative stress markers.
    • The introduction of functional groups at specific positions on the benzothiazole ring was found to enhance neuroprotective efficacy, indicating structure-activity relationships that could guide future drug design .
  • Cancer Treatment :
    • Clinical studies have reported on the efficacy of benzothiazole derivatives in combination therapies for treating advanced cancers. For example, one study highlighted the synergistic effects when combined with existing chemotherapy agents, leading to improved patient outcomes .

Properties

IUPAC Name

4,5,6,7-tetradeuterio-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJUPLGTWVMSFF-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])N=CS2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445275
Record name Benzothiazole-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194423-51-3
Record name Benzothiazole-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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